Kinase Selectivity: >100-Fold Selectivity for CHK1 Over CDK2
In a direct comparison, optimized derivatives of 2-aminothiazole-4-carboxamide achieved a greater than one hundred-fold selectivity for Checkpoint Kinase 1 (CHK1) inhibition over Cyclin-Dependent Kinase 2 (CDK2). This high level of selectivity is a direct result of the specific binding conformation enabled by the 2-aminothiazole-4-carboxamide core and is a key differentiator from other CHK1-targeting scaffolds which may exhibit lower selectivity profiles [1].
| Evidence Dimension | Kinase Selectivity (CHK1 vs. CDK2) |
|---|---|
| Target Compound Data | >100-fold selectivity for CHK1 over CDK2 |
| Comparator Or Baseline | Other CHK1 inhibitor chemotypes (class-level baseline) |
| Quantified Difference | Selectivity ratio > 100:1 |
| Conditions | Cell-based kinase inhibition assays and structural analysis (X-ray crystallography of CHK1 complex) |
Why This Matters
This quantitative selectivity data is crucial for mitigating off-target toxicity in oncology applications, where CDK2 inhibition is associated with dose-limiting side effects.
- [1] Huang X, et al. Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorg Med Chem Lett. 2013;23(9):2590-4. View Source
